molecular formula C11H14BF3O4 B2365217 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096335-68-9

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2365217
CAS No.: 2096335-68-9
M. Wt: 278.03
InChI Key: LZEUPUDDDXMFQM-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O4. This compound is characterized by the presence of both isobutoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Properties

IUPAC Name

[3-(2-methylpropoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O4/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUPUDDDXMFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isobutoxy-4-(trifluoromethoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and usually takes place in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Drug Development

Overview : The compound is significant in pharmaceutical research due to its ability to form stable complexes with biomolecules. It acts as a crucial intermediate in the synthesis of various drugs.

Case Studies :

  • Cancer Treatment : Research has demonstrated that boronic acids, including 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid, can inhibit proteasome activity, contributing to the development of anti-cancer therapies. For instance, studies have shown that boron-based compounds can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .
  • Diabetes Management : Boronic acids are being explored for their potential in glucose-sensing applications. A study indicated that conjugates of chitosan with phenylboronic acids can be used for controlled insulin delivery in response to glucose levels, offering a promising approach for diabetes treatment .

Organic Synthesis

Overview : The compound is utilized in cross-coupling reactions, which are essential for creating complex organic molecules.

Applications :

  • Agrochemicals and Fine Chemicals Production : Its role in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, facilitating the synthesis of various agrochemicals and pharmaceuticals .
Application TypeReaction TypeResult
Agrochemical SynthesisSuzuki CouplingFormation of complex molecules
Pharmaceutical SynthesisCross-Coupling ReactionsEnhanced drug efficacy

Material Science

Overview : In material science, this compound contributes to the development of advanced materials.

Case Studies :

  • Nanomaterials Development : The compound has been used in synthesizing nanocomposites that exhibit improved mechanical properties and thermal stability. These materials have potential applications in electronics and coatings .
  • Polymer Science : Research indicates that incorporating boronic acids into polymer matrices can enhance their properties, making them suitable for various industrial applications .

Analytical Chemistry

Overview : The compound serves as a reagent in several analytical techniques.

Applications :

  • Chromatography and Spectroscopy : It aids in detecting and quantifying compounds with high precision. Its ability to form complexes with various analytes improves sensitivity and selectivity in analytical methods .
Analytical TechniqueRole of CompoundBenefit
ChromatographyReagentEnhanced detection sensitivity
SpectroscopyComplexing agentImproved analyte quantification

Environmental Chemistry

Overview : The compound is employed in environmental studies to understand pollutant behavior and develop remediation strategies.

Applications :

  • Pollutant Detection : Studies have shown that boronic acids can be used to detect environmental pollutants through selective binding interactions .
  • Remediation Techniques : The compound's reactivity allows it to be used in developing methods for cleaning up contaminated environments, contributing to sustainable practices .

Mechanism of Action

The mechanism of action of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both isobutoxy and trifluoromethoxy groups, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in the synthesis of specialized organic molecules .

Biological Activity

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and molecular biology. This compound is characterized by its unique trifluoromethoxy group, which may enhance its biological activity compared to other boronic acids.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H14B F3O3
  • Molecular Weight : 273.05 g/mol
  • IUPAC Name : this compound

Boronic acids, including this compound, are known to interact with various biological targets, primarily through reversible covalent bonding with diols in sugars and other biomolecules. This interaction can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenylboronic acids, including derivatives like this compound. Research indicates that these compounds exhibit significant antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus . The trifluoromethoxy group is believed to enhance the lipophilicity of the compound, improving membrane penetration and increasing efficacy.

Potential in Cancer Therapy

The unique properties of boronic acids suggest potential applications in cancer therapy. Boron compounds can act as inhibitors of proteasomes, which are critical for regulating protein degradation in cancer cells. By disrupting this pathway, these compounds may induce apoptosis in malignant cells .

Case Studies

  • Antibacterial Activity : A study conducted on a series of trifluoromethoxy phenylboronic acids showed that certain derivatives displayed promising antibacterial activity when tested against E. coli. The structure-activity relationship indicated that modifications at the para position significantly influenced potency .
  • HSL Inhibition : A patent describes the use of boronic acids to inhibit HSL, suggesting that compounds like this compound could be developed into therapeutic agents for metabolic disorders .

Data Table: Biological Activities of this compound

Biological Activity Effect Reference
AntimicrobialEffective against E. coli, B. cereus
HSL InhibitionDecreases plasma free fatty acids
Cancer Cell Apoptosis InductionPotential proteasome inhibition

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